An In-depth Technical Guide to 4-Chlorobenzofuran: Core Properties and Scientific Applications
An In-depth Technical Guide to 4-Chlorobenzofuran: Core Properties and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chlorobenzofuran, a halogenated heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. While specific experimental data for this particular isomer is not extensively documented in publicly available literature, this document synthesizes information from related benzofuran derivatives and established chemical principles to offer valuable insights for research and development.
Core Physicochemical Properties
4-Chlorobenzofuran is a derivative of benzofuran, a heterocyclic compound composed of a fused benzene and furan ring. The introduction of a chlorine atom at the 4-position is anticipated to significantly modulate its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for further chemical exploration.[1][2]
| Property | Value | Source |
| Molecular Formula | C₈H₅ClO | [2] |
| Molecular Weight | 152.5777 g/mol | [2] |
| CAS Number | 257864-14-5 | [2] |
| Boiling Point | 209.537 °C at 760 mmHg | [2] |
| Flash Point | 80.525 °C | [2] |
| Density | 1.29 g/cm³ | [2] |
Spectroscopic Profile (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and furan rings. The protons on the furan ring (H2 and H3) will likely appear as doublets, while the protons on the chlorinated benzene ring (H5, H6, and H7) will exhibit a more complex splitting pattern.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms of the benzofuran core. The carbon atom attached to the chlorine (C4) will show a characteristic chemical shift, and its signal may be influenced by the quadrupolar effects of the chlorine nucleus.
Mass Spectrometry
The mass spectrum of 4-Chlorobenzofuran is expected to show a prominent molecular ion peak (M⁺) at m/z 152. The presence of a chlorine atom will be evident from the isotopic pattern of the molecular ion, with a characteristic M+2 peak at m/z 154, approximately one-third the intensity of the M⁺ peak.
Infrared (IR) Spectroscopy
The IR spectrum will likely exhibit characteristic absorption bands for C-H stretching of the aromatic ring, C=C stretching within the aromatic system, and the C-O-C stretching of the furan ring. A distinct band corresponding to the C-Cl stretching vibration is also expected.
Synthesis and Reactivity
The synthesis of benzofuran derivatives can be achieved through various strategies, often involving intramolecular cyclization reactions.[3][4] A plausible synthetic route to 4-Chlorobenzofuran could involve the reaction of a suitably substituted phenol with an appropriate acetylene derivative, followed by a cyclization step.
Plausible Synthetic Workflow
A hypothetical, yet chemically sound, protocol for the synthesis of 4-Chlorobenzofuran is outlined below. This is based on established methodologies for benzofuran synthesis.
Caption: Plausible two-step synthesis of 4-Chlorobenzofuran.
Detailed Protocol:
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O-Alkylation of 3-Chlorophenol: To a solution of 3-chlorophenol in acetone, add potassium carbonate (K₂CO₃) and propargyl bromide. Reflux the mixture for several hours until the starting material is consumed (monitored by TLC). After cooling, filter the solid and concentrate the filtrate under reduced pressure. The crude product, 1-chloro-3-(prop-2-yn-1-yloxy)benzene, can be purified by column chromatography.
-
Palladium-Catalyzed Intramolecular Cyclization: The resulting propargyl ether is then subjected to a palladium-catalyzed cyclization. In a suitable solvent such as triethylamine (Et₃N), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) iodide (CuI) co-catalyst. Heat the reaction mixture under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by removing the solvent and purifying the crude product by column chromatography to yield 4-Chlorobenzofuran.
Reactivity
The benzofuran ring system is generally electron-rich and susceptible to electrophilic substitution. The chlorine atom at the 4-position will act as a deactivating group and an ortho-, para-director for electrophilic aromatic substitution on the benzene ring. The furan ring can also undergo reactions such as Diels-Alder cycloadditions.
Applications in Drug Discovery and Medicinal Chemistry
Benzofuran and its derivatives are prevalent structural motifs in a vast array of biologically active natural products and synthetic compounds.[3][5] They are known to exhibit a wide range of pharmacological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.[5][6]
The introduction of a chlorine atom can enhance the therapeutic potential of a molecule by:
-
Increasing Lipophilicity: This can improve membrane permeability and oral bioavailability.[1]
-
Modulating Metabolic Stability: The C-Cl bond is generally stable to metabolic degradation, which can prolong the half-life of a drug.[1]
-
Providing a Site for Further Functionalization: The chlorine atom can be displaced by other functional groups through nucleophilic aromatic substitution, allowing for the synthesis of a diverse library of derivatives.[2]
4-Chlorobenzofuran serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[2] Its unique electronic and structural features make it a valuable starting material for the development of novel drugs targeting a variety of diseases.[2]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-Chlorobenzofuran. Based on the safety data for related chlorinated and aromatic compounds, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][8]
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[7]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[7]
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.[8]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[8]
-
If swallowed: Seek immediate medical attention.[9]
-
It is crucial to consult the specific Safety Data Sheet (SDS) for 4-Chlorobenzofuran once it becomes available from a supplier for detailed and up-to-date safety information.
Conclusion
4-Chlorobenzofuran is a heterocyclic compound with significant potential for applications in synthetic chemistry and drug discovery. While detailed experimental data for this specific isomer is limited, this guide provides a solid foundation based on the known properties and reactivity of the benzofuran scaffold and related chlorinated compounds. Further research into the synthesis, characterization, and biological evaluation of 4-Chlorobenzofuran and its derivatives is warranted to fully explore its potential in the development of novel therapeutic agents.
References
- Benchchem. An In-depth Technical Guide to the Discovery and Isolation of 4-Chloronaphtho[2,3-b]benzofuran Derivatives.
- LookChem. Cas 257864-14-5, Benzofuran, 4-chloro.
- TCI Chemicals. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- ResearchGate. (PDF) Formation of benzofuran and chlorobenzofuran from 1,3-dichloropropene: A quantum chemical investigation.
- NIH. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- Fisher Scientific. 4-SAFETY DATA SHEET.
- NIH. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.
- PubMed Central. Natural source, bioactivity and synthesis of benzofuran derivatives.
- PubMed Central. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
